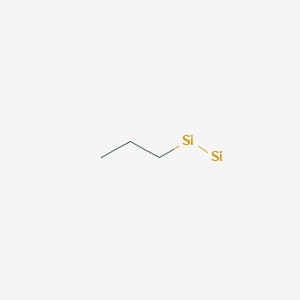
Disilapentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyldisilane is an organosilicon compound with the chemical formula ( \text{C}6\text{H}{16}\text{Si}_2 ) It consists of two silicon atoms connected by a single bond, with each silicon atom bonded to three hydrogen atoms and one propyl group This compound is part of the larger family of silanes, which are silicon analogs of alkanes
准备方法
Synthetic Routes and Reaction Conditions
Propyldisilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organolithium or Grignard reagents. For example, the reaction of dichlorosilane with propylmagnesium bromide can yield propyldisilane under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, propyldisilane can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the careful addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation or other separation techniques to obtain high-purity propyldisilane.
化学反应分析
Types of Reactions
Propyldisilane undergoes various chemical reactions, including:
Oxidation: Propyldisilane can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form simpler silanes or silicon hydrides.
Substitution: Propyldisilane can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions used.
科学研究应用
Propyldisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Propyldisilane derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing to investigate the use of propyldisilane-based compounds in medical imaging and as therapeutic agents.
Industry: In the industrial sector, propyldisilane is used in the production of silicone polymers, coatings, and adhesives due to its unique properties.
作用机制
The mechanism of action of propyldisilane involves its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial for its reactivity and stability. The molecular targets and pathways involved in its reactions depend on the specific application and the functional groups present in the compound.
相似化合物的比较
Propyldisilane can be compared with other similar compounds such as:
Disilane: Consists of two silicon atoms bonded to six hydrogen atoms. It is less complex than propyldisilane and has different reactivity.
Trimethylsilane: Contains three methyl groups attached to a silicon atom. It is more volatile and has different applications.
Tetramethylsilane: Contains four methyl groups attached to a silicon atom. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Propyldisilane is unique due to its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
属性
分子式 |
C3H7Si2 |
|---|---|
分子量 |
99.26 g/mol |
InChI |
InChI=1S/C3H7Si2/c1-2-3-5-4/h2-3H2,1H3 |
InChI 键 |
OAHUKBQVDNFDBV-UHFFFAOYSA-N |
规范 SMILES |
CCC[Si][Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


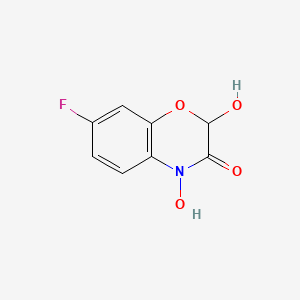
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

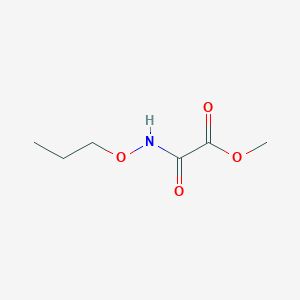
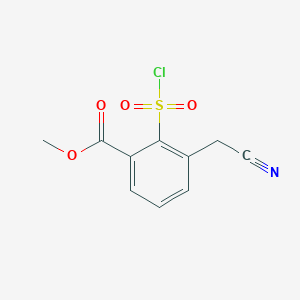
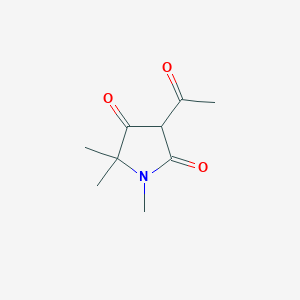
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
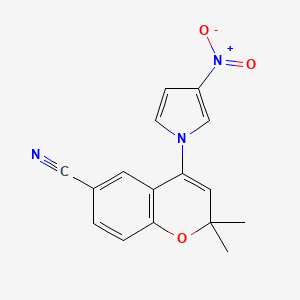


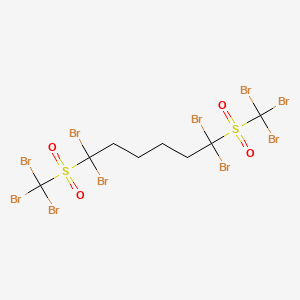

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
